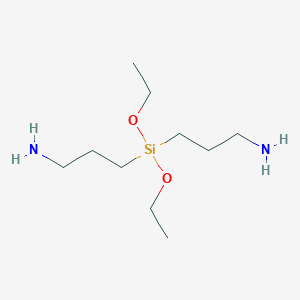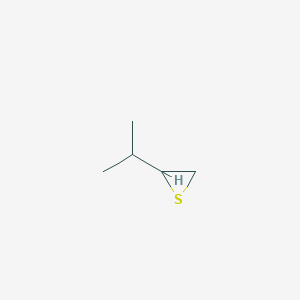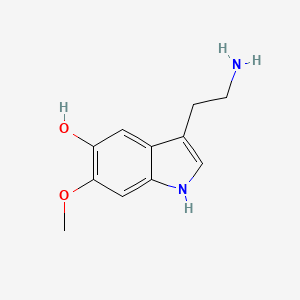![molecular formula C17H13ClF3NO5 B14649183 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one CAS No. 50594-54-2](/img/structure/B14649183.png)
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow nitration processes. This method offers advantages over traditional batch reactors, including better control over reaction parameters, improved safety, and higher efficiency . The use of microreactor technology has also been explored to enhance the nitration process by providing better mass transfer and heat management .
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Substitution: Replacement of functional groups, such as halogen atoms, with other groups.
Reduction: Conversion of nitro groups to amino groups under specific conditions.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids are commonly used for nitration reactions.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro-substituted derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . This can result in lipid peroxidation and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties, known for its inhibition of protoporphyrinogen oxidase.
Fluoroglycofen: Another herbicide with a similar structure, used for weed control.
Uniqueness
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity .
Propiedades
Número CAS |
50594-54-2 |
|---|---|
Fórmula molecular |
C17H13ClF3NO5 |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one |
InChI |
InChI=1S/C17H13ClF3NO5/c1-9(23)10(2)26-16-8-12(4-5-14(16)22(24)25)27-15-6-3-11(7-13(15)18)17(19,20)21/h3-8,10H,1-2H3 |
Clave InChI |
QKYVYSLPWIRLAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
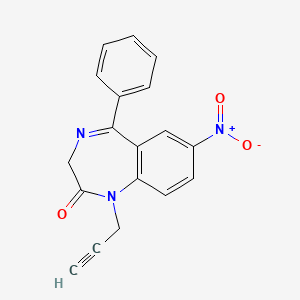
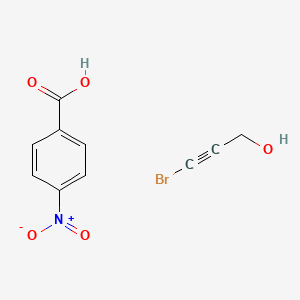
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
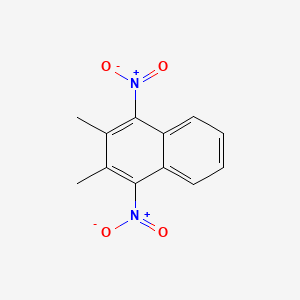
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
